![molecular formula C17H16ClNO2 B5358942 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5358942.png)
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a synthetic compound that belongs to the class of chalcones. It is an important chemical entity that has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-kB), and mitogen-activated protein kinases (MAPKs). These enzymes and proteins are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that it exhibits potent anti-inflammatory, antioxidant, and antitumor activities. In vivo studies have demonstrated its ability to reduce inflammation, alleviate pain, and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One of the areas of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is its mechanism of action, which can be further elucidated by studying its interaction with various enzymes and proteins. Additionally, the synthesis of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the condensation of 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer, antitumor, and anti-inflammatory activities. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWDPIITKBGWBG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5358873.png)
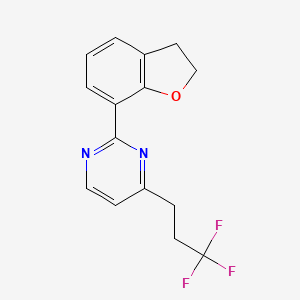
![4-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5358896.png)
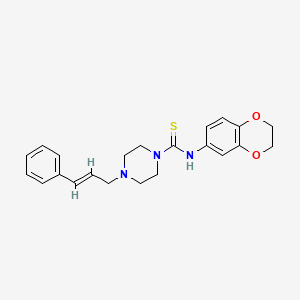
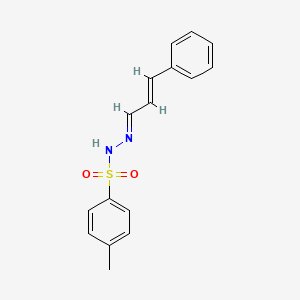
![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)

![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
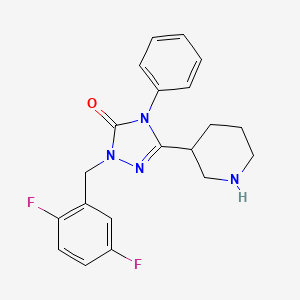
![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)
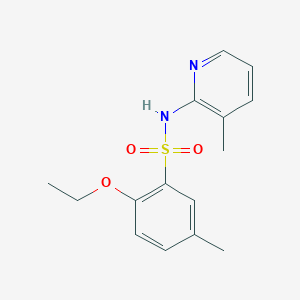
![{5-[6-amino-5-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5358964.png)